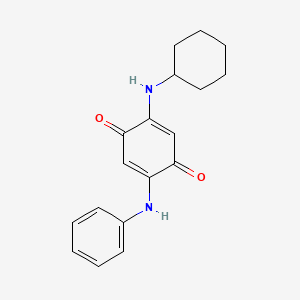
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-2-ylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One green synthetic route involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be adapted for the production of this compound.
化学反应分析
Types of Reactions
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and titanium tetrachloride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized derivatives.
科学研究应用
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for metal ions.
Medicine: Explored for its antiviral properties and potential as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials, including liquid crystals and corrosion inhibitors.
作用机制
The mechanism of action of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and metal ions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the formation of stable complexes with metal ions or the disruption of enzyme function.
相似化合物的比较
Similar Compounds
4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile:
Uniqueness
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications.
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-[(pyridin-2-ylmethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14/h1-8,16H,10-11H2 |
InChI 键 |
CUQWDIKHZZVUJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
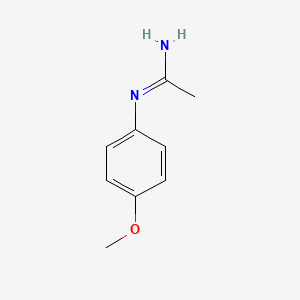
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
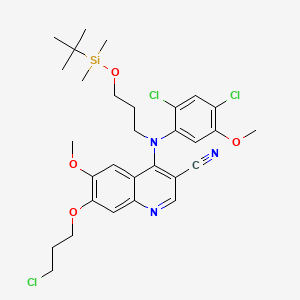
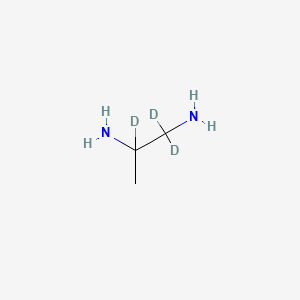
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
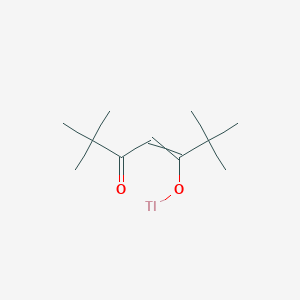
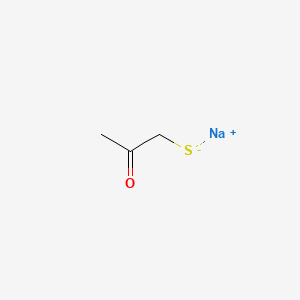
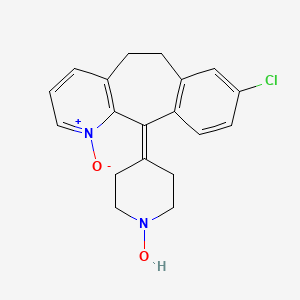
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
